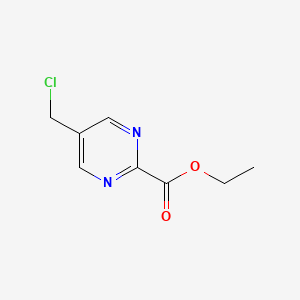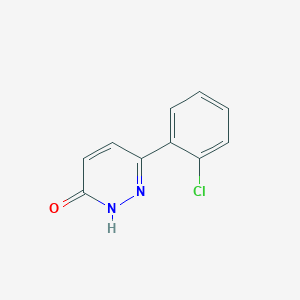
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of N-substituted pyrazole derivatives : Research indicates the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines, derived from similar pyrazole compounds. These compounds have shown a range of activities including platelet antiaggregating, hypotensive, and antiarrhythmic activities in rats and mice (Bruno et al., 1991).
Low symmetry pyrazole-based ligands : Studies on new low symmetry pyrazole-based ligands (e.g., bmpz and bepz) and their metal complexes, illustrate the potential of pyrazole derivatives in forming metal complexes with applications in areas such as catalysis (Cubanski et al., 2013).
Biological Activities
Antibacterial and Antioxidant Properties : Certain pyrazole derivatives have been synthesized and evaluated for antibacterial activities against various strains and showed antioxidant activities determined by the DPPH free radical method (Kitawat & Singh, 2014).
Antitumor Activity : Novel oxadiazole and trifluoromethylpyridine derivatives, related to pyrazole compounds, have been investigated for their in vitro anti-cancer activity. Some of these compounds showed promising results in cell line proliferation assays (Maftei et al., 2016).
Chemical Properties and Reactions
Aza-enamine Formylation : Research on the formylation of Pyrazole-4-carbaldehyde Hydrazones at the Hydrazonoazomethine C-Atom provides insights into the chemical properties and reactions of pyrazole derivatives (Brehme et al., 2003).
Complexes with Tridentate Ligands : Studies on Cu(II) complexes with tridentate ligands, including pyrazole derivatives, have been conducted to understand their DNA binding, nuclease activity, and cytotoxicity, which is significant for applications in biochemistry and pharmacology (Kumar et al., 2012).
Structural Analysis
- Crystal Structure Studies : Research on the crystal structure of related pyrazole compounds, such as 1,2-Bis-(1H-benzimidazol-2-yl)-ethane Dihydrochloride, provides insights into the structural properties of pyrazole derivatives, which is crucial for understanding their chemical behavior and potential applications (Tavman & Sayil, 2013).
Propiedades
IUPAC Name |
2-(1H-pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S.2ClH/c6-1-2-11(9,10)5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZBCBHPRNTPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

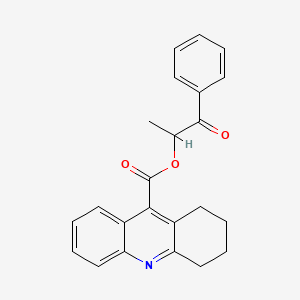
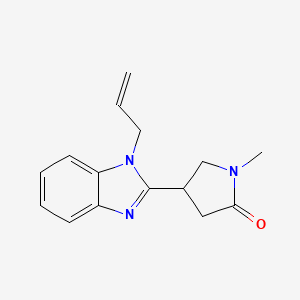

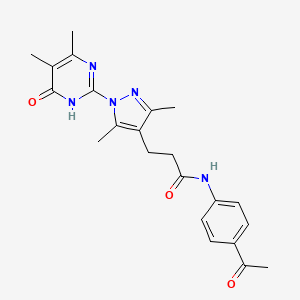

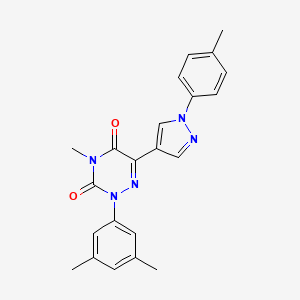
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)
